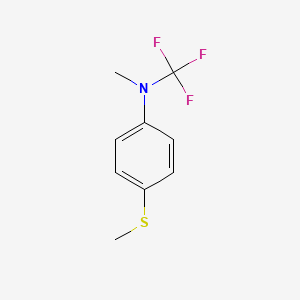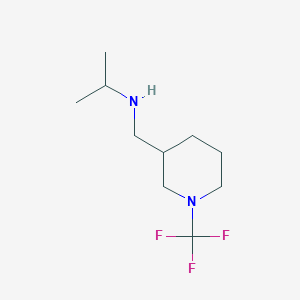
N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine is a compound that features a piperidine ring substituted with a trifluoromethyl group and a propan-2-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Propan-2-Amine Moiety: This step involves the reaction of the piperidine derivative with a suitable amine precursor under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its effects on the central nervous system.
Biological Studies: It is used in studies exploring its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: The compound may be utilized in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. The piperidine ring may interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine
- N-((1-(trifluoromethyl)pyrrolidin-3-yl)methyl)propan-2-amine
- N-((1-(trifluoromethyl)piperidin-3-yl)methyl)butan-2-amine
Uniqueness
N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine is unique due to the specific positioning of the trifluoromethyl group on the piperidine ring, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This structural feature may result in distinct biological activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H19F3N2 |
|---|---|
Molekulargewicht |
224.27 g/mol |
IUPAC-Name |
N-[[1-(trifluoromethyl)piperidin-3-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C10H19F3N2/c1-8(2)14-6-9-4-3-5-15(7-9)10(11,12)13/h8-9,14H,3-7H2,1-2H3 |
InChI-Schlüssel |
GISCAXQISVXXJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC1CCCN(C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


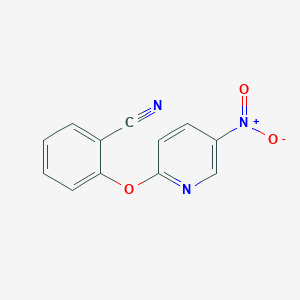
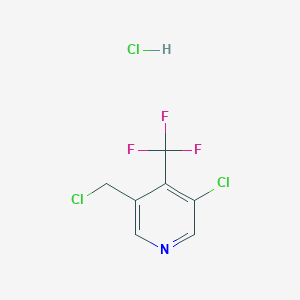
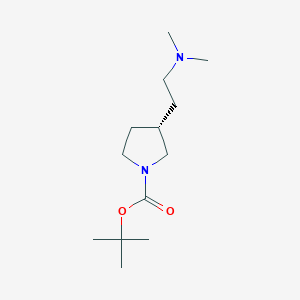
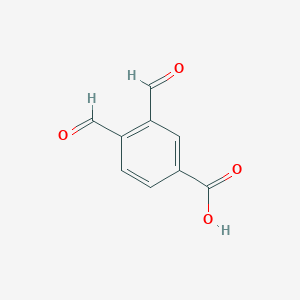
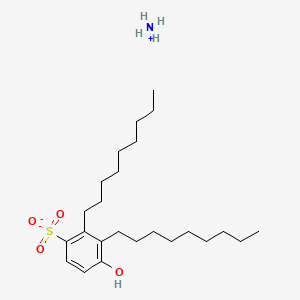
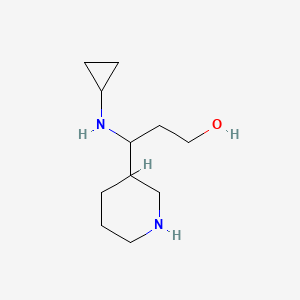

![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)
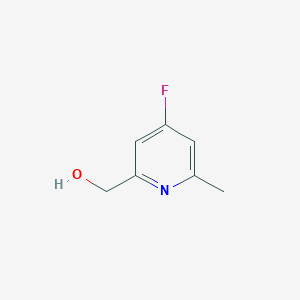
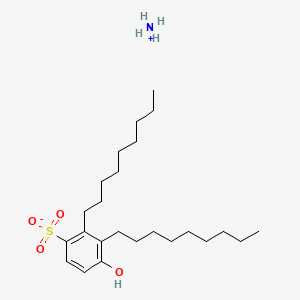
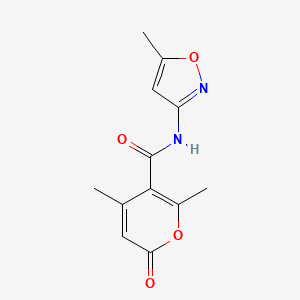
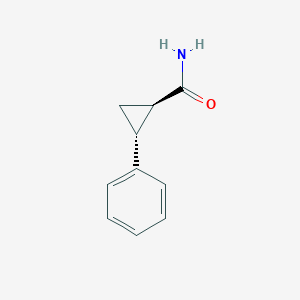
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine](/img/structure/B13964019.png)
